Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine
Overview
Description
Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group attached to a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine typically involves the reaction of isopropylamine with a chiral pyrrolidine derivative. One common method is the reductive amination of a pyrrolidine ketone with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of the corresponding imine intermediate is another method employed, using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen, leading to the formation of N-alkylated or N-acylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: N-alkylated amines, N-acylated amines
Scientific Research Applications
Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals as an intermediate.
Mechanism of Action
The mechanism of action of Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Isopropylamine: A simpler amine with similar reactivity but lacking the chiral pyrrolidine ring.
Pyrrolidine: A cyclic secondary amine that serves as a precursor in the synthesis of Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine with different steric and electronic properties.
Uniqueness
Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine is unique due to its chiral nature and the presence of both isopropyl and pyrrolidine moieties. This combination imparts distinct stereochemical and electronic characteristics, making it valuable in asymmetric synthesis and as a probe in biological studies.
Properties
IUPAC Name |
(3R)-1-methyl-N-propan-2-ylpyrrolidin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLMGWQXOIZRMW-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCN(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.